

# Application Note: Synthesis of 3,4-Difluorobenzophenone via Friedel-Crafts Acylation

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## Compound of Interest

Compound Name: **3,4-Difluorobenzophenone**

Cat. No.: **B1332399**

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## Introduction

The Friedel-Crafts acylation is a fundamental and versatile organic reaction used to introduce an acyl group onto an aromatic ring, forming a ketone. This reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of various intermediates and active pharmaceutical ingredients. This application note provides a detailed protocol for the synthesis of **3,4-Difluorobenzophenone**, a valuable building block in medicinal chemistry and materials science, through the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride using aluminum chloride as a catalyst.

## Principle and Mechanism

The synthesis of **3,4-Difluorobenzophenone** proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride ( $\text{AlCl}_3$ ), activates the benzoyl chloride by forming a highly electrophilic acylium ion. The electron-rich  $\pi$ -system of the 1,2-difluorobenzene ring then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as the tetrachloroaluminate anion ( $\text{AlCl}_4^-$ ), abstracts a proton from the aromatic ring, restoring aromaticity and yielding the **3,4-Difluorobenzophenone** product.

# Experimental Protocol

This protocol details the laboratory-scale synthesis of **3,4-Difluorobenzophenone**.

## Materials and Reagents:

Reagent	Chemical Formula	Molar Mass (g/mol)	Physical Form	Purity
1,2-Difluorobenzene	C <sub>6</sub> H <sub>4</sub> F <sub>2</sub>	114.09	Colorless liquid	≥98%
Benzoyl Chloride	C <sub>7</sub> H <sub>5</sub> ClO	140.57	Colorless fuming liquid	≥99%
Anhydrous Aluminum Chloride	AlCl <sub>3</sub>	133.34	White/pale yellow solid	≥99%
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	Colorless volatile liquid	Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)	HCl	36.46	Concentrated aqueous solution	~37%
Saturated Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	Aqueous solution	-
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	White crystalline solid	-
Deionized Water	H <sub>2</sub> O	18.02	Liquid	-
Ice	H <sub>2</sub> O	18.02	Solid	-

## Equipment:

- Three-neck round-bottom flask

- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Filter funnel and filter paper

**Procedure:**

- Reaction Setup:
  - Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
  - To the flask, add anhydrous aluminum chloride (1.1 equivalents).
  - Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
- Addition of Reactants:
  - Cool the flask to 0-5 °C using an ice bath.
  - Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.
  - Add the benzoyl chloride solution dropwise to the stirred  $\text{AlCl}_3$  slurry over 30 minutes, maintaining the temperature between 0-5 °C.

- After the addition is complete, dissolve 1,2-difluorobenzene (1.2 equivalents) in anhydrous DCM and add it to the addition funnel.
- Add the 1,2-difluorobenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
- Reaction:
  - Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  - Stir the mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - Upon completion, cool the reaction mixture again in an ice bath.
  - Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
  - Transfer the quenched mixture to a separatory funnel.
  - Separate the organic layer.
  - Extract the aqueous layer twice with DCM.
  - Combine all organic layers.
- Purification:
  - Wash the combined organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter off the drying agent.

- Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **3,4-Difluorobenzophenone** can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

#### Safety Precautions:

- All manipulations should be carried out in a well-ventilated fume hood.
- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
- Benzoyl chloride is a lachrymator and is corrosive. Avoid inhalation of fumes and contact with skin and eyes.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- The quenching process with acid and ice is highly exothermic and releases HCl gas. Add the reaction mixture to the ice/acid mixture slowly and with caution.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

## Data Presentation

#### Physical Properties of Key Compounds:

Compound	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)
1,2-Difluorobenzene	114.09[1][2]	-34[1][2][3]	92[1][2][3]	1.158 at 25 °C[1][2]
Benzoyl Chloride	140.57[4][5][6]	-1[6][7]	197.2[6][7]	1.211 at 25 °C[6]
Aluminum Chloride	133.34[8][9]	192.6 (anhydrous)[8][9]	180 (sublimes)[9] [10]	2.48 (anhydrous) [8][9]
3,4-Difluorobenzophenone	218.20[11][12]	53-57[11]	Not readily available	Not readily available

## Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **3,4-Difluorobenzophenone**.

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